6-Chloro-4-methoxypyridin-3-amine
Overview
Description
“6-Chloro-4-methoxypyridin-3-amine” is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies that report the synthesis of substituted pyridines via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7ClN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . Its molecular weight is 158.59 .
Scientific Research Applications
Structural Characterization and Hydrogen Bonding : The synthesis and structural characterization of derivatives related to 6-Chloro-4-methoxypyridin-3-amine have been reported. These studies focus on the molecular conformations, sites of protonation, and intermolecular hydrogen bonding patterns (Böck et al., 2021).
Reactions Involving Pyridyne Intermediate : Research has been conducted on the reactions of halopyridines, presumably involving a pyridyne intermediate. This includes the amination of chloropyridine and iodo pyridine, elucidating reaction mechanisms and product formations (Pieterse & Hertog, 2010).
Synthesis of Bicyclic Diaziridines : Studies on the amination of compounds related to this compound have been conducted, leading to the synthesis of bicyclic diaziridines. These studies explore the reaction mechanisms and structural characteristics of the products (Denisenko et al., 1998).
Nucleophilic Amination Techniques : New protocols for nucleophilic amination of methoxypyridines have been developed, offering concise access to various aminopyridines of potential medicinal interest (Pang et al., 2018).
Preparation of Amine-Containing Complexes : Research includes the palladium-catalyzed amination reaction of chloro-terpyridine for the preparation of amine-containing ruthenium(II) complexes, demonstrating the utility in synthesizing complex molecular structures (Johansson, 2006).
Large Scale Synthesis Techniques : A study has reported a large scale synthesis method for a compound structurally related to this compound, focusing on efficiency and yield (Bryant et al., 1995).
Safety and Hazards
Biochemical Analysis
Cellular Effects
The cellular effects of 6-Chloro-4-methoxypyridin-3-amine are also not well known. It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects are yet to be confirmed through experimental studies .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
6-chloro-4-methoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTGSGJAEQKRLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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